
Usistapide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Usistapide, also known as JNJ-16269110 and R256918, is a microsomal triglyceride transfer protein (MTTP) inhibitor under development for the treatment of obesity and type 2 diabetes.
Aplicaciones Científicas De Investigación
1. Role in Insect Development and Potential for Insecticide Design
The biological activity of ecdysone, a hormone crucial in insect development including molting and metamorphosis, is mediated by nuclear receptors such as the ecdysone receptor (EcR) and the Ultraspiracle protein (USP). The crystal structure of the ligand-binding domain of USP in insects reveals its potential for designing novel, environmentally safe insecticides. The structural understanding of USP, an ortholog of the retinoid X receptors in insects, can aid in developing inhibitors targeting these nuclear receptors (Billas et al., 2001).
2. Evolutionary Aspects of USP and EcR Interaction
Research on the heterodimerization interface between USP and the ecdysone receptor (ECR) in insects offers insights into protein structure variability and evolution. This research can contribute to understanding how changes in protein structure lead to new functionalities, which is crucial for interpreting genomic sequences and could potentially influence future drug discovery (Iwema et al., 2009).
3. Structural Insights for Drug Discovery
The structure of the USP ligand-binding domain provides a foundation for understanding nuclear receptors and their inactivity in the absence of a ligand. This understanding is pivotal for drug discovery, especially for conditions where receptor activation or inhibition plays a key role (Clayton et al., 2001).
Propiedades
Número CAS |
403989-79-7 |
|---|---|
Nombre del producto |
Usistapide |
Fórmula molecular |
C34H31F3N2O3 |
Peso molecular |
572.6282 |
Nombre IUPAC |
methyl (R)-2-phenyl-2-(4-(4-(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carboxamido)phenyl)piperidin-1-yl)acetate |
InChI |
InChI=1S/C34H31F3N2O3/c1-42-33(41)31(26-7-3-2-4-8-26)39-21-19-24(20-22-39)23-13-17-28(18-14-23)38-32(40)30-10-6-5-9-29(30)25-11-15-27(16-12-25)34(35,36)37/h2-18,24,31H,19-22H2,1H3,(H,38,40)/t31-/m1/s1 |
Clave InChI |
WSYALRNYQFNNGP-WJOKGBTCSA-N |
SMILES |
O=C(NC1=CC=C(C2CCN([C@@H](C(OC)=O)C3=CC=CC=C3)CC2)C=C1)C4=CC=CC=C4C5=CC=C(C(F)(F)F)C=C5 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
JNJ-16269110, JNJ16269110, JNJ 16269110, R256918, R 256918, R-256918, Usistapide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



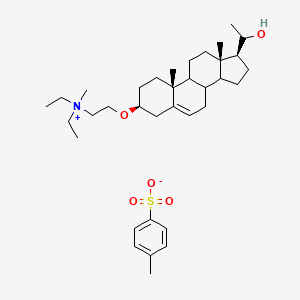
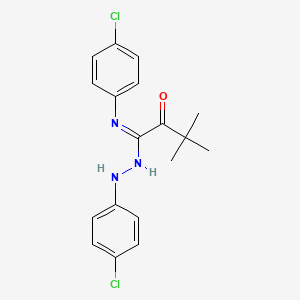
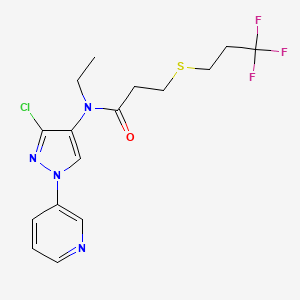
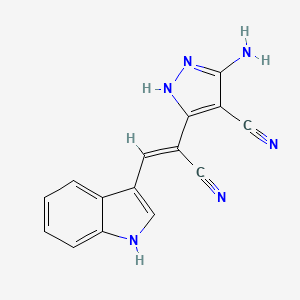
![7-chloro-1,3a-dimethyl-5-phenyl-4H-pyrazolo[4,3-e][1,4]diazepine](/img/structure/B611524.png)
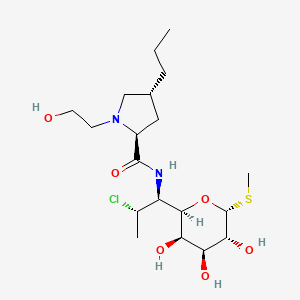
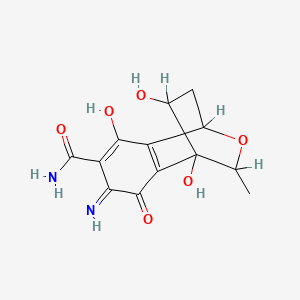

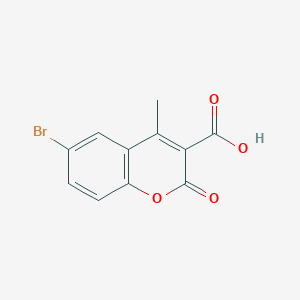
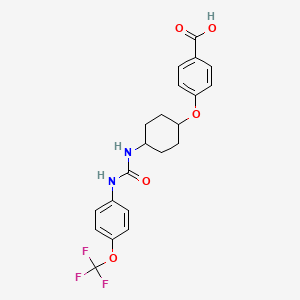
![1-[(Cyclooct-1-en-1-yl)methyl]-4-[(2,7-dichloro-9H-xanthene-9-carbonyl)amino]-1-ethylpiperidin-1-ium iodide](/img/structure/B611540.png)
![(S)-4-(6-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-(4-methoxy-2-methylphenyl)-3-methylpiperazine-1-carboxamide](/img/structure/B611541.png)